molecular formula C15H10N4O3 B11105202 (2E)-1-(1H-benzotriazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

(2E)-1-(1H-benzotriazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B11105202
M. Wt: 294.26 g/mol
InChI Key: WXODEYSEIORMEL-JXMROGBWSA-N
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Description

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of both benzotriazole and nitrophenyl groups in its structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the condensation of 1H-1,2,3-benzotriazole with 4-nitrobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-aminophenyl)prop-2-en-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

    1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one: Lacks the nitro group, resulting in different chemical and biological properties.

    1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a methyl group instead of a nitro group, leading to variations in reactivity and applications.

Uniqueness: The presence of both benzotriazole and nitrophenyl groups in (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10N4O3/c20-15(18-14-4-2-1-3-13(14)16-17-18)10-7-11-5-8-12(9-6-11)19(21)22/h1-10H/b10-7+

InChI Key

WXODEYSEIORMEL-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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